molecular formula C26H18ClF3N4O3S B10836431 Triazolo-pyrazinone derivative 1

Triazolo-pyrazinone derivative 1

Cat. No.: B10836431
M. Wt: 559.0 g/mol
InChI Key: BEOJDRXHECGYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo-pyrazinone derivative 1 is a heterocyclic compound that combines the structural features of triazole and pyrazinone rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyrazinone derivative 1 typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide or sodium nitrite in aqueous acetic acid. The process begins with the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, such as N,N-diisopropylethylamine. The resulting diaminopyrazine is then treated with nitrite to form the desired triazolo-pyrazinone derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triazolo-pyrazinone derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the triazole and pyrazinone rings.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides, often in the presence of a base such as potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Triazolo-pyrazinone derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triazolo-pyrazinone derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating biological pathways. For example, it has been shown to inhibit the mesenchymal-epithelial transition factor (c-Met) protein kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Triazolo-pyrazinone derivative 1 can be compared with other similar compounds, such as triazolo-pyridazinone and triazolo-quinoxalinone derivatives. These compounds share structural similarities but differ in their biological activities and applications. For instance:

The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in various scientific applications.

Properties

Molecular Formula

C26H18ClF3N4O3S

Molecular Weight

559.0 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)phenyl]methylsulfonyl]-7-[2-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C26H18ClF3N4O3S/c1-16-21(26(28,29)30)7-4-8-22(16)33-13-14-34-23(24(33)35)31-32-25(34)38(36,37)15-18-5-2-3-6-20(18)17-9-11-19(27)12-10-17/h2-14H,15H2,1H3

InChI Key

BEOJDRXHECGYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C=CN3C(=NN=C3S(=O)(=O)CC4=CC=CC=C4C5=CC=C(C=C5)Cl)C2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.